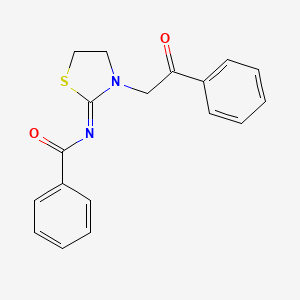

(Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide

Description

Properties

IUPAC Name |

N-(3-phenacyl-1,3-thiazolidin-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-16(14-7-3-1-4-8-14)13-20-11-12-23-18(20)19-17(22)15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZSAVJVWWJZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC(=O)C2=CC=CC=C2)N1CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide typically involves the reaction of thiazolidine derivatives with benzamide under specific conditions. One common method includes the use of a condensation reaction where the thiazolidine derivative reacts with benzamide in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the thiazolidine ring or the benzamide group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Substituents and Their Effects

N-(3-Octyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide () Substituent: 3-octyl group. The thiazolidinone and benzamide rings are nearly coplanar (dihedral angle: 0.67°), favoring π-π stacking interactions. Applications: Reported for anticonvulsant and antimicrobial activity .

(Z)-N-{3-[1-(4-Chlorophenyl)ethyl]thiazolidin-2-ylidene}cyanamide ()

- Substituent : 4-chlorophenyl group.

- Impact : The electron-withdrawing chlorine atom increases electrophilicity, enhancing pesticidal activity. The crystal structure shows C–H···S hydrogen bonds, stabilizing the lattice.

- Synthesis : 76% yield via DMF-mediated reactions and recrystallization .

N-(4-Oxo-3-(4-sulfamoylphenyl)thiazolidin-2-ylidene)benzamide ()

- Substituent : 4-sulfamoylphenyl group.

- Impact : The sulfamoyl group introduces strong hydrogen-bonding capacity, likely improving binding to biological targets. Synthesized via reflux and TLC-monitored reactions .

2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide () Substituent: Thioxo (S=) group at the 2-position and chloro-benzamide. The chloro substituent may enhance bioactivity through halogen bonding .

Crystallographic Data

- The near-planar conformation in ’s compound facilitates intermolecular interactions, while the low R factor (0.038) in highlights precise structural determination .

Biological Activity

(Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including antimicrobial and anticancer properties.

Synthesis

The synthesis of thiazolidinone derivatives, including this compound, typically involves the reaction of thiazolidine derivatives with various aldehydes or ketones. The compound can be synthesized through a multi-step process involving condensation reactions that yield the desired thiazolidinone structure.

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study evaluated a series of thiazolidinone compounds, including benzamide derivatives, against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, with some compounds demonstrating MIC values as low as 10.7–21.4 μmol/mL .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |

|---|---|---|---|

| 4d | 10.7–21.4 | 21.4–40.2 | Antibacterial |

| 4p | Not specified | Not specified | Antifungal |

| 3h | Not specified | Not specified | Antifungal |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

Thiazolidinone derivatives have also been studied for their anticancer potential. A series of compounds were synthesized and evaluated for cytotoxic activity against various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxic effects, potentially due to their ability to induce apoptosis in cancer cells .

Case Study: Cytotoxicity Evaluation

In a specific study involving thiazolidinones, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives had IC50 values in the micromolar range, indicating effective cytotoxicity .

The biological activity of thiazolidinone derivatives is often attributed to their ability to interact with biological targets such as enzymes or receptors involved in disease processes. For instance, some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cancer cell signaling pathways.

Q & A

Q. What are the established synthetic routes for (Z)-N-(3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation reactions involving benzamide derivatives and thiazolidinone precursors. Key steps include:

- Reflux conditions : Prolonged heating (15–24 hours) under reflux in ethanol or methanol, monitored by TLC for reaction completion .

- Oxidative coupling : Use of tert-butyl hydroperoxide (TBHP) to facilitate domino reactions, as demonstrated in analogous thiazolidinone syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution in intermediates, while toluene or chloroform may stabilize sulfonium intermediates in DCMT-activated pathways .

- Purification : Recrystallization from ethanol or methanol improves yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the Z-configuration via coupling constants and chemical shifts of the thiazolidinone ring and benzamide moieties .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm) and C=N bonds (~1600 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using hexane-EtOAc gradients (e.g., 7:3 ratio) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α in lipopolysaccharide-stimulated macrophages .

- Controls : Include positive controls (e.g., aspirin for anti-inflammatory assays) and vehicle-only groups to isolate compound effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Methodological Answer:

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Structure refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters .

- Visualization : WinGX and ORTEP generate thermal ellipsoid diagrams to confirm the Z-configuration and bond geometries .

- Validation : Cross-check with computational models (e.g., DFT-optimized structures) to ensure consistency .

Q. What computational strategies are effective for studying its electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 active site) .

- MD simulations : GROMACS can model solvation effects and conformational stability over 100-ns trajectories .

Q. How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and NF-κB luciferase reporter assays .

- Purity validation : Use HPLC (C18 column, acetonitrile-water gradient) to ensure >95% purity, as impurities may skew bioactivity .

Q. What mechanistic insights can be gained from studying its reaction pathways?

Methodological Answer:

- Intermediate trapping : Isolate sulfonium intermediates (e.g., using DCMT-activated DMSO) to elucidate nucleophilic substitution steps .

- Kinetic studies : Monitor reaction rates via H NMR to identify rate-determining steps (e.g., thioether formation) .

- Isotopic labeling : Incorporate O into carbonyl groups to track oxygen migration during oxidative coupling .

Q. How does the compound’s solid-state packing influence its physicochemical properties?

Methodological Answer:

- Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) .

- Thermal analysis : DSC/TGA measures melting points and decomposition profiles, correlating with crystallinity .

- Solubility prediction : Hansen solubility parameters derived from crystal packing predict solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.